N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide: is a complex organic compound that features a morpholine ring, a phenylthio group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-morpholino-2-oxoethyl)aniline with 3-(phenylthio)propanoic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or thioethers.
Scientific Research Applications
Chemistry: In chemistry, N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine: In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The morpholine ring and phenylthio group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide
- 2-((2-Morpholino-2-oxoethyl)(phenyl)amino)acetic acid
Comparison: Compared to similar compounds, N-(4-(2-morpholino-2-oxoethyl)phenyl)-3-(phenylthio)propanamide stands out due to its unique combination of functional groups. The presence of both a morpholine ring and a phenylthio group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-20(10-15-27-19-4-2-1-3-5-19)22-18-8-6-17(7-9-18)16-21(25)23-11-13-26-14-12-23/h1-9H,10-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONXULGPXARNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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